(4-Chloro-3-methoxyphenyl)hydrazine
Description
Overview of Arylhydrazines in Organic Synthesis and Medicinal Chemistry
Arylhydrazines are highly valued organic compounds integral to the synthesis of a wide array of biologically active molecules. nih.govresearchgate.net Their versatile reactivity makes them indispensable precursors for various heterocyclic systems, including indoles, indazoles, pyrazoles, and quinazolines. nih.govresearchgate.net One of the most classic and enduring applications of arylhydrazines is the Fischer indole (B1671886) synthesis, a robust method for creating indole rings, which are core structures in many pharmaceuticals and dyes. wikipedia.orgchemeurope.comwikipedia.org
In addition to their role in forming heterocyclic rings, arylhydrazines are widely utilized as arylation agents in modern organic chemistry, particularly in oxidative cross-coupling reactions. nih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, essential transformations in the construction of complex molecular architectures. nih.gov The strategic inclusion of halogen atoms, such as chlorine, in pharmaceutical agents is a well-established approach in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine, highlighting the importance of chlorinated precursors. nih.gov
Historical Context and Evolution of Research on Substituted Phenylhydrazines
The field of arylhydrazine chemistry was inaugurated in 1875 with the landmark discovery of phenylhydrazine (B124118) by Hermann Emil Fischer. wikipedia.orgchemeurope.comwikipedia.org He prepared this first-ever characterized hydrazine (B178648) derivative by reducing a phenyl diazonium salt with sulfite (B76179) salts. wikipedia.orgchemeurope.com Fischer quickly recognized the synthetic utility of phenylhydrazine, famously using it to react with sugars to form crystalline hydrazones and osazones, which enabled the characterization and separation of different sugars. wikipedia.org This discovery was a pivotal moment, opening an entirely new domain of organic chemistry.
Following this initial breakthrough, research into hydrazine chemistry expanded rapidly. Fischer himself synthesized numerous hydrazine derivatives, demonstrating the vast potential of this class of compounds. The development of substituted phenylhydrazines, featuring various functional groups on the aromatic ring, was a natural evolution of this research. Chemists began to introduce substituents like halogens and alkoxy groups to modulate the electronic properties, reactivity, and selectivity of the hydrazine reagents. The synthesis of (4-Chloro-3-methoxyphenyl)hydrazine is a direct descendant of this legacy, building upon a century of knowledge regarding the preparation of substituted anilines and their conversion into hydrazine derivatives. Modern advancements have continued this evolution, leading to the development of more efficient production methods such as continuous flow synthesis processes for phenylhydrazine salts. patsnap.com
Rationale for Dedicated Academic Inquiry into this compound
The specific structural arrangement of this compound, with a chlorine atom at the C4 position and a methoxy (B1213986) group at the C3 position of the phenyl ring, provides a compelling reason for focused academic study. This particular substitution pattern differentiates it from other isomers and unsubstituted phenylhydrazine, offering a unique electronic and steric profile that influences its chemical behavior.
The compound serves as a key reactant in the preparation of N-phenylpyrazolylamine and N-pyridylpyrazolylamine derivatives. cymitquimica.com These resulting molecules have demonstrated significant utility as insecticides, herbicides, and fungicides, underscoring the importance of this compound as a building block in the agrochemical industry. cymitquimica.com Furthermore, the dual presence of a lipophilicity-enhancing chloro group and a hydrogen-bond-modulating methoxy group makes it an attractive scaffold for medicinal chemistry explorations.
| Property | Data | Reference |
| IUPAC Name | This compound | cymitquimica.com |
| Synonym | 1-(4-Chloro-3-methoxyphenyl)hydrazine | cymitquimica.com |
| Molecular Formula | C₇H₉ClN₂O | cymitquimica.comuni.lu |
| Molecular Weight | 172.612 g/mol | cymitquimica.com |
| InChIKey | USXUXYRPFUUSMV-UHFFFAOYSA-N | cymitquimica.comuni.lu |
Scope, Research Questions, and Objectives for Advanced Scholarly Investigation
A dedicated investigation into this compound is warranted to fully harness its synthetic potential.
Scope: The scope of future research should encompass the optimization of its synthesis, a thorough exploration of its reactivity in both classical and novel transformations, and the systematic development of its derivatives for applications in medicinal, agrochemical, and materials science.
Research Questions:
How does the interplay between the electron-withdrawing chloro substituent and the electron-donating methoxy group at the meta position influence the regioselectivity and reaction kinetics of the Fischer indole synthesis compared to other substituted phenylhydrazines?
What novel classes of heterocyclic compounds, beyond known pyrazolylamines, can be accessed using this compound as a key building block?
Can the unique electronic and structural features of this compound be exploited to design new functional materials or pharmaceutical agents with improved efficacy or novel mechanisms of action?
Objectives:
To develop and document efficient, scalable, and environmentally conscious synthetic pathways to produce high-purity this compound.
To fully characterize the compound using advanced spectroscopic and analytical techniques to create a comprehensive data profile.
To investigate its utility as a precursor in a diverse range of chemical reactions, including cross-coupling, cyclization, and condensation reactions.
To synthesize and screen a library of derivatives to identify lead compounds for further development in targeted applications.
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-3-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXUXYRPFUUSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178423-72-8 | |
| Record name | (4-chloro-3-methoxyphenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloro 3 Methoxyphenyl Hydrazine and Its Precursors
Classical Synthetic Routes to Substituted Arylhydrazines
The preparation of arylhydrazines is a well-established field in organic synthesis, with several classical methods at the forefront. These methods typically begin with a substituted aniline (B41778), which serves as the foundational building block.
The most common and historically significant method for preparing arylhydrazines is through the reduction of an aryl diazonium salt. nptel.ac.in This process begins with the diazotization of a primary aromatic amine (an aniline derivative) using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). byjus.comgoogle.com The resulting diazonium salt is a versatile intermediate. numberanalytics.comlibretexts.org
For the synthesis of arylhydrazines, this diazonium salt is then treated with a suitable reducing agent. byjus.com The choice of reducing agent is critical for the success of the reaction. Commonly employed reducing agents include:
Stannous chloride (tin(II) chloride): This is a widely used reagent that effectively reduces the diazonium salt to the corresponding arylhydrazine, often as a hydrochloride salt. nptel.ac.inbyjus.comnumberanalytics.com The reaction is typically carried out in a concentrated acidic medium. prepchem.com This method is noted for its broad scope and can provide better yields for ortho-substituted anilines compared to other methods.
Sodium sulfite (B76179): This method involves the reaction of the diazonium salt with sodium sulfite to form an azo-sulfite intermediate, which is then hydrolyzed and reduced to the arylhydrazine. nptel.ac.innumberanalytics.com
Other reagents: Zinc dust and electrolytic reduction have also been utilized to achieve this transformation. libretexts.org
The general mechanism involves the reduction of the N≡N triple bond of the diazonium group to an N-N single bond, which upon workup yields the hydrazine (B178648). nptel.ac.in
Table 1: Common Reducing Agents for Diazonium Salts
| Reducing Agent | Typical Conditions | Notes |
|---|---|---|
| Stannous chloride (SnCl₂) | Concentrated HCl, low temperature | Broad scope, good for ortho-substituted anilines. |
| Sodium sulfite (Na₂SO₃) | Aqueous solution, controlled pH | A classic method first reported in 1875. |
| Zinc dust | Acidic medium | An alternative classical reducing agent. libretexts.org |
Alternative Preparative Routes from Precursor Aromatic Amines
While the reduction of diazonium salts is predominant, other routes from aromatic amines exist. Nucleophilic aromatic substitution (SNAr) reactions on highly electron-deficient arenes using hydrazine can yield arylhydrazines, but this method is generally limited to substrates with strong electron-withdrawing groups. nih.gov
More recently, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-N bond formation. nih.gov Methodologies have been developed for the coupling of aryl halides (bromides and chlorides) with hydrazine hydrate (B1144303) or protected hydrazine equivalents (like tert-butyl carbazate) to form arylhydrazines. nih.govlookchem.com These reactions often employ specialized ligands and bases and offer an alternative to the classical diazotization route, particularly for substrates where diazotization may be problematic. nih.gov
Targeted Synthesis of (4-Chloro-3-methoxyphenyl)hydrazine
The synthesis of the specific target molecule, this compound, requires the preparation of its direct precursor, 4-chloro-3-methoxyaniline (B81333). The strategic placement of the chloro and methoxy (B1213986) groups on the aniline ring is a key challenge governed by the principles of regioselectivity in electrophilic aromatic substitution.
The synthesis of the precursor, 4-chloro-3-methoxyaniline, can be approached from two primary starting materials: 3-methoxyaniline (m-anisidine) or 4-chloroaniline (B138754).
Starting from 3-Methoxyaniline (m-Anisidine): The amino group (-NH₂) and the methoxy group (-OCH₃) are both ortho-, para-directing activators. In m-anisidine, the positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. The position para to the methoxy group is position 6. The most activated positions for electrophilic substitution are C4 and C6. Direct chlorination of anilines can be complex, often requiring protection of the highly reactive amino group to prevent side reactions and control regioselectivity. nih.gov However, methods for the direct, regioselective chlorination of unprotected anilines have been developed. For instance, using copper(II) chloride (CuCl₂) in an ionic liquid has been shown to achieve high regioselectivity for para-chlorination. nih.gov In the case of 3-methoxyaniline, chlorination with CuCl₂ in an ionic liquid solvent resulted in a 96% yield of the desired 4-chloro-3-methoxyaniline. nih.gov
Starting from 4-Chloroaniline: The chloro group is a deactivating, ortho-, para-directing group, while the amino group is a strong activating, ortho-, para-director. The positions ortho to the amino group (C3 and C5) are activated. Therefore, electrophilic substitution, such as nitration followed by reduction and methoxylation, would likely target the C3 position. For example, 4-chloroaniline can undergo nitration to yield 4-chloro-3-nitroaniline. sigmaaldrich.com Subsequent reduction of the nitro group and a methoxylation step would be required, making this a multi-step and potentially less direct route. The catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline is a well-studied industrial reaction where chemoselectivity is a significant challenge to avoid reduction of the chloro group. mdpi.com
The most direct and highest-yielding reported route to the 4-chloro-3-methoxyaniline precursor appears to be the regioselective chlorination of 3-methoxyaniline. nih.gov
Table 2: Regioselective Chlorination of 3-Methoxyaniline
| Reagent | Solvent | Temperature | Time | Yield of 4-Chloro-3-methoxyaniline |
|---|---|---|---|---|
| CuCl₂ | 1-hexyl-3-methylimidazolium chloride | 40 °C | 3 h | 96% nih.gov |
Hydrazination Protocols and Optimization for High Purity
Once the precursor 4-chloro-3-methoxyaniline is obtained, it is converted to this compound using the classical diazotization-reduction sequence described in section 2.1.1.
The process involves:
Diazotization: The 4-chloro-3-methoxyaniline is dissolved in a cold aqueous solution of a strong acid, such as hydrochloric acid. prepchem.com A solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt, (4-chloro-3-methoxyphenyl)diazonium chloride. byjus.comprepchem.com
Reduction: The freshly prepared, cold diazonium salt solution is then added slowly to a stirred solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid. prepchem.com This effects the reduction to the hydrazine, which typically precipitates as a salt.
Isolation: The resulting hydrazine salt is isolated by filtration. The free hydrazine base can be liberated by treating the salt with a strong base, followed by extraction into an organic solvent. google.comprepchem.com
Optimization for high purity involves careful control of reaction temperatures to prevent decomposition of the unstable diazonium salt, slow and controlled addition of reagents, and efficient purification of the final product, often through recrystallization of its salt form.
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies. For arylhydrazine synthesis, this includes both improvements to classical methods and the development of entirely new catalytic systems.
Flow Chemistry: Continuous flow synthesis has been applied to the production of arylhydrazines, such as 4-chlorophenylhydrazine. wipo.int This technology integrates diazotization, reduction, and salt formation into a single, continuous process within a microreactor. wipo.int The benefits include significantly reduced reaction times (e.g., ≤20 minutes total), improved safety by minimizing the accumulation of hazardous diazonium intermediates, and high purity and yield (≥99%) without the need for extensive purification. wipo.int
Photoredox Catalysis: Nickel/photoredox dual catalysis has emerged as a powerful method for C-N bond formation, providing an alternative to traditional palladium catalysis. lookchem.comrsc.org This approach enables the coupling of aryl halides, including challenging aryl chlorides, with protected hydrazines like tert-butyl carbazate. lookchem.com These reactions can be performed under mild conditions and have been adapted to continuous flow setups, offering a modern route to substituted arylhydrazines. lookchem.comrsc.org
Enzymatic Synthesis: Biocatalysis offers a green alternative for amine synthesis. Imine reductases (IREDs) have been utilized for the reductive hydrazination of carbonyl compounds, showcasing the potential of enzymes in forming C-N bonds for hydrazine derivatives. nih.gov While not a direct synthesis of arylhydrazines from anilines, this points toward the growing toolkit of sustainable methods for producing complex hydrazine-containing molecules.
Metal-Free Catalysis: Efforts are being made to replace heavy metal catalysts. For instance, the catalytic hydrogenation of nitroarenes to anilines, a key precursor step, is being explored with metal-free N/S co-doped carbon catalysts, which show high chemoselectivity. mdpi.com Additionally, methods for generating aryl radicals from arylhydrazines using catalytic iodine in air have been reported, demonstrating metal-free approaches for subsequent reactions involving these compounds. acs.org
These advanced approaches aim to reduce waste, improve safety, increase efficiency, and avoid the use of toxic or expensive heavy metals, aligning with the principles of green chemistry.
Microwave-Assisted Synthesis in Arylhydrazine Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. redalyc.orgrsc.org This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases and enhanced reaction rates. redalyc.org While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the principles can be applied to key steps in its formation, such as the synthesis of precursors or related heterocyclic structures. nih.govnih.govresearchgate.net
The application of microwave energy can be particularly advantageous in the synthesis of heterocyclic compounds derived from arylhydrazines. For instance, the microwave-assisted synthesis of pyrazole (B372694) derivatives, which can be formed from arylhydrazines, has been shown to proceed efficiently. nih.gov This suggests that the cyclization reactions involving this compound to form various heterocyclic scaffolds could be significantly expedited under microwave irradiation.
Key Advantages of Microwave-Assisted Synthesis:
Reduced Reaction Times: Reactions that typically take hours or days can often be completed in minutes. redalyc.org
Increased Yields: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher product yields. redalyc.org
Enhanced Reaction Rates: The direct interaction of microwaves with the polar molecules in the reaction mixture leads to a significant increase in reaction kinetics.
The table below illustrates typical conditions and outcomes for microwave-assisted synthesis of related compounds, highlighting the potential for its application in the synthesis of this compound derivatives.
| Precursor/Reactant | Reaction Type | Microwave Conditions | Reaction Time | Yield | Reference |
| Substituted Indole (B1671886) Carboxaldehyde | Hantzsch Reaction | Methanol (B129727), Ammonium (B1175870) Acetate (B1210297) | Not Specified | Not Specified | nih.gov |
| 4-methoxybenzylamine | Iodination | Microwave Batch Reactor | Not Specified | High | redalyc.org |
| (E)-1-(7-Hydroxy-4-methyl-8-coumarinyl)-3-(1,3-diphenyl -1H-pyrazol-4-yl)-2-propen-1-ones | Vilsmeier Reaction | Not Specified | Not Specified | Good | researchgate.net |
Ultrasound-Assisted Synthesis for Enhanced Reaction Efficiency
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. The formation, growth, and implosive collapse of bubbles in a liquid medium generate localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. researchgate.netresearchgate.net This technique offers a green and efficient alternative for various organic transformations.
In the context of arylhydrazine chemistry, ultrasound has been successfully employed for the facile synthesis of arylhydrazones at ambient temperatures. researchgate.netnih.gov The reaction of phenylhydrazines with carbonyl compounds under ultrasonic irradiation proceeds in excellent yields and short reaction times without the need for a catalyst. researchgate.netnih.gov This demonstrates the potential of ultrasound to facilitate reactions involving the hydrazine moiety of this compound.
The benefits of sonochemistry include:
Mild Reaction Conditions: Many reactions can be carried out at room temperature, reducing energy consumption and the risk of thermal degradation of sensitive molecules. nih.gov
Shorter Reaction Times: The intense energy from cavitation accelerates the reaction process significantly. nih.gov
Improved Yields: Enhanced mass transfer and the generation of highly reactive species can lead to more efficient conversions. researchgate.net
The following table provides examples of ultrasound-assisted synthesis in related chemistries, underscoring its applicability to this compound synthesis.
| Reactants | Product Type | Ultrasound Conditions | Reaction Time | Yield | Reference |
| Phenylhydrazines and Carbonyl Compounds | Arylhydrazones | Ambient Temperature | Short | Excellent | researchgate.netnih.gov |
| Ibuprofen and other reagents | 1,2,4-Triazole (B32235) derivatives | 45–55°C | 39–80 min | 65–80% | nih.gov |
Catalytic Methodologies for Arylhydrazine Formation and Transformation
Catalytic methods are central to the efficient and selective synthesis of arylhydrazines. The formation of this compound typically involves the reduction of the corresponding diazonium salt, a reaction that can be effectively catalyzed. Aryl diazonium salts are versatile intermediates prepared from the diazotization of aryl amines. researchgate.netlibretexts.org
The reduction of aryl diazonium salts to arylhydrazines can be achieved using various reducing agents, with stannous chloride (tin(II) chloride) being a classic reagent. libretexts.org However, modern approaches focus on more environmentally friendly and efficient catalytic systems. For instance, the use of triphenylphosphine (B44618) in a multi-step process can convert an aryl diazonium salt to the corresponding arylhydrazine. google.com
Furthermore, catalytic methods are being developed for the diazotization process itself. The use of an ortho-naphthoquinone catalyst under aerobic conditions for the catalytic diazotization of aryl amines has been reported. researchgate.net The immobilization of catalysts on solid supports is another promising area, which can simplify purification and allow for catalyst recycling. mdpi.com
Key catalytic approaches include:
Reduction of Diazonium Salts: Utilizing catalysts to facilitate the conversion of the diazonium group to a hydrazine moiety.
Catalytic Diazotization: Employing catalysts to improve the efficiency and safety of the initial diazotization step.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions of hydrazine derivatives with aryl halides represent a powerful method for forming the C-N bond in arylhydrazines. rsc.org
The table below summarizes different catalytic approaches relevant to arylhydrazine synthesis.
| Starting Material | Reaction | Catalyst/Reagent | Key Features | Reference |
| Aryl amine | Diazotization and Reduction | Triphenylphosphine | Conversion of diazonium salt to hydrazine | google.com |
| Aryl amine | Diazotization | ortho-Naphthoquinone | Aerobic catalytic diazotization | researchgate.net |
| Aryl halide and tert-butyl carbazate | C-N Coupling | Nickel/Photoredox | Alternative to Pd-catalyzed methods | rsc.orgrsc.org |
| Aryl diazonium salt | Reduction | Sodium bisulfite, stannous chloride | Traditional reduction methods | libretexts.org |
Continuous-Flow Synthesis Applications for this compound Production
Continuous-flow synthesis has emerged as a transformative technology in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. organic-chemistry.org This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. For the synthesis of this compound, flow chemistry is particularly relevant for handling potentially unstable intermediates like diazonium salts. nih.gov
The in-situ generation and immediate consumption of aryl diazonium salts in a flow system mitigates the risks associated with their accumulation in batch processes. organic-chemistry.orgnih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and yields.
Recent advancements have demonstrated the continuous-flow synthesis of arylhydrazines via nickel/photoredox-catalyzed coupling of aryl halides with hydrazine derivatives. rsc.orgrsc.org This method provides a powerful alternative to traditional palladium-catalyzed systems and has been optimized using design of experiments in a flow reactor. rsc.org Additionally, the selective hydrogenation of nitroarenes to N-arylhydroxylamines, a related class of compounds, has been efficiently achieved in a continuous-flow setup using a Pt/C catalyst with an additive. mdpi.commdpi.com This highlights the potential for developing a continuous process for the reduction step leading to this compound.
Advantages of Continuous-Flow Synthesis:
Enhanced Safety: The small reaction volumes and rapid consumption of hazardous intermediates minimize safety risks. nih.gov
Precise Process Control: Accurate control over reaction conditions leads to better reproducibility and product quality.
Scalability: Scaling up production is achieved by running the system for longer durations or by parallelizing reactors, rather than using larger, potentially more hazardous, vessels. organic-chemistry.org
The following table outlines applications of continuous-flow synthesis relevant to the production of arylhydrazines and their precursors.
| Reaction | Key Features | Reactor Type | Reference |
| Nickel/photoredox coupling of aryl halides with tert-butyl carbazate | High selectivity and short residence times | Corning Advanced-Flow Lab Photo Reactor | rsc.orgrsc.org |
| In-situ formation of hydrazine derivatives from diazonium salts | Safe handling of diazonium intermediates | Flow reactor with multiple pumps | nih.gov |
| Hydrogenation of nitroarenes to N-arylhydroxylamines | High selectivity with Pt/C catalyst and DMAP additive | Micro-packed bed reactor (µPBR) | mdpi.commdpi.com |
| Meerwein arylation using aryldiazonium salts | Safe and scalable generation of diazonium salts | Not specified | organic-chemistry.org |
Reactivity and Derivatization Chemistry of 4 Chloro 3 Methoxyphenyl Hydrazine
Fundamental Reaction Mechanisms of the Hydrazine (B178648) Moiety
The chemical behavior of (4-Chloro-3-methoxyphenyl)hydrazine is dominated by the dual nature of its hydrazine moiety, which contains both nucleophilic and basic centers. The two adjacent nitrogen atoms, each with a lone pair of electrons, are central to its reactivity.
The hydrazine group is a potent nucleophile. The terminal nitrogen (-NH2) is generally more nucleophilic and less sterically hindered than the substituted nitrogen atom attached to the phenyl ring. This differential reactivity is crucial in its reactions with electrophilic centers. The kinetics of reactions involving hydrazines with various electrophiles have been studied to quantify their nucleophilicity. These studies utilize a linear free energy relationship, log k2 = sN(N + E), where N is the nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter.
While hydrazines are often more reactive than corresponding amines (a phenomenon known as the alpha-effect, attributed to the interaction between adjacent lone pairs), the magnitude of this effect can be context-dependent. Studies on the reactions of hydrazines with electrophiles like benzhydrylium ions have shown that in some cases, hydrazine exhibits reactivity comparable to that of a simple amine like methylamine. The substituents on the phenyl ring of this compound—the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group—modulate the electron density on the hydrazine nitrogens, thereby fine-tuning their nucleophilic character.
A cornerstone of hydrazine chemistry is its condensation reaction with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl carbon, followed by dehydration. For this compound, the reaction proceeds by the attack of the terminal -NH2 group on the carbonyl carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to yield the corresponding (4-chloro-3-methoxyphenyl)hydrazone.
These hydrazones are often stable, crystalline solids but, more importantly, they are key intermediates for subsequent cyclization reactions. The reaction is typically catalyzed by acid and is reversible. A particularly important class of carbonyl precursors for heterocyclic synthesis are 1,3-dicarbonyl compounds and α,β-unsaturated ketones (chalcones). nih.govnih.gov
Reaction with 1,3-Dicarbonyls: Leads to the formation of pyrazoles directly through a cyclocondensation mechanism.
Reaction with α,β-Unsaturated Ketones: Can proceed via two primary pathways: either through initial condensation at the carbonyl group to form a hydrazone, followed by intramolecular cyclization, or through an initial aza-Michael (1,4-conjugate) addition of the hydrazine to the double bond, followed by cyclization and dehydration. chim.it The resulting products are typically pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov
The true synthetic utility of this compound is realized in the cyclization reactions of its derivatives, most notably the hydrazones formed from condensation reactions. These processes are fundamental to the construction of five-membered heterocyclic rings.
Intramolecular Cyclization: The most common application is the Fischer indole (B1671886) synthesis, although the formation of pyrazoles and pyrazolines is more pertinent to the typical reactivity of hydrazones derived from dicarbonyl or unsaturated carbonyl compounds.
Pyrazole (B372694)/Pyrazoline Formation: The Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, is a prime example. nih.gov When an α,β-unsaturated ketone is the substrate, the intermediate hydrazone undergoes an intramolecular cyclization. The nitrogen atom of the N-H group adds across the C=C double bond, forming the five-membered pyrazoline ring. chim.itrsc.org This process can be viewed as a 6π-electrocyclization in certain mechanistic models. chim.it The resulting pyrazolines can often be oxidized to the more stable aromatic pyrazole ring system.
Intermolecular Cyclization: this compound can also participate in reactions where it acts as a binucleophile to bridge and cyclize other molecules. For example, reactions with certain chloroheterocycles can lead to ring transformation products where the hydrazine moiety is incorporated into a new heterocyclic system, such as a 1,2,4-triazole (B32235).
Synthesis of Diverse Heterocyclic Scaffolds Utilizing this compound
The reactivity of this compound makes it a key starting material for synthesizing a variety of heterocyclic structures, with pyrazoles and their partially saturated analogues, pyrazolines, being the most prominent.
The synthesis of pyrazoles and pyrazolines from this compound is a robust and widely employed synthetic strategy. The general approach involves reacting the hydrazine with a suitable three-carbon synthon, which provides the remaining atoms needed to form the five-membered ring.
Table 1: Common Synthons for Pyrazole/Pyrazoline Synthesis with this compound
| Synthon Class | Specific Example | Resulting Heterocycle |
| 1,3-Diketones | Acetylacetone | 1-(4-Chloro-3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole |
| α,β-Unsaturated Ketones | Chalcone (B49325) (1,3-Diphenyl-2-propen-1-one) | 1-(4-Chloro-3-methoxyphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole (a pyrazoline) |
| β-Ketoesters | Ethyl acetoacetate | 1-(4-Chloro-3-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one |
The reaction conditions for these transformations vary but often involve refluxing the reactants in a suitable solvent like ethanol, sometimes with acid or base catalysis. nih.govnih.gov The regioselectivity of the cyclization (i.e., which nitrogen atom of the hydrazine attacks which carbonyl group) is influenced by the substitution pattern of the hydrazine and the dicarbonyl compound, as well as the reaction conditions.
This compound is a documented reactant for the preparation of N-phenylpyrazolylamine and N-pyridylpyrazolylamine derivatives. cymitquimica.com These compounds are a subclass of pyrazoles that feature an amino group at one of the ring positions, which is further substituted with a phenyl or pyridyl group.
The synthesis of these scaffolds generally relies on the reaction of the hydrazine with a β-ketonitrile. This synthon contains both a ketone and a nitrile group separated by a methylene (B1212753) group. The reaction proceeds via a well-established pathway:
Condensation: The more nucleophilic terminal nitrogen of this compound condenses with the ketone carbonyl group to form a hydrazone intermediate.
Intramolecular Cyclization: The N-H proton of the hydrazine moiety is lost, and the resulting nucleophilic nitrogen attacks the electrophilic carbon of the nitrile group.
Tautomerization: The resulting imine intermediate tautomerizes to the stable, aromatic 5-aminopyrazole product.
This sequence provides a direct route to 5-aminopyrazole derivatives, which can then be further functionalized at the amino group to yield the target N-phenyl or N-pyridyl analogues, or these groups may be introduced as part of the initial nitrile-containing reactant.
Table 2: Representative Synthesis of a 5-Aminopyrazole Derivative
| Reactant 1 | Reactant 2 | Intermediate | Final Product Core |
| This compound | Benzoylacetonitrile (3-Oxo-3-phenylpropanenitrile) | Hydrazone of benzoylacetonitrile | 5-Amino-1-(4-chloro-3-methoxyphenyl)-3-phenyl-1H-pyrazole |
Pyrazole and Pyrazoline Derivatives
Cycloaddition with α,β-Unsaturated Ketones (Chalcones)
The reaction of hydrazines with α,β-unsaturated ketones, such as chalcones, is a well-established method for the synthesis of pyrazoline derivatives. While specific studies detailing the cycloaddition of this compound with chalcones are not extensively documented in the provided search results, the general reactivity pattern suggests that it would readily participate in such reactions. The process typically involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the pyrazoline ring system. The substitution pattern on both the chalcone and the hydrazine would influence the reaction conditions and the final product's stereochemistry.
Hydrazone Derivatives
Hydrazones are a significant class of derivatives synthesized from this compound. These compounds are formed by the condensation reaction between the hydrazine and various carbonyl compounds, such as aldehydes and ketones. nih.gov The resulting hydrazone moiety is a versatile functional group that can be further modified.
The synthesis of hydrazones from this compound is typically a straightforward condensation reaction with an aldehyde or ketone, often catalyzed by a small amount of acid. nih.govnih.gov The resulting imine (C=N) bond in the hydrazone can exist as E/Z stereoisomers. The stereochemical outcome can be influenced by the steric and electronic nature of the substituents on both the carbonyl compound and the hydrazine. Spectroscopic techniques, such as NMR, and computational methods are often employed to determine the preferred isomer. nih.gov For instance, in related hydrazone systems, the E isomer has been found to be energetically more favorable than the Z isomer. nih.gov
Table 1: Synthesis of Hydrazone Derivatives
| Reactant 1 | Reactant 2 | Product | Notes |
|---|---|---|---|
| This compound | Aldehyde/Ketone | (4-Chloro-3-methoxyphenyl)hydrazone derivative | General condensation reaction. nih.gov |
The hydrazone moiety is not merely a stable linkage but a reactive functional group that allows for extensive derivatization. nih.gov The active methylene group often present in hydrazones derived from certain ketones can participate in various chemical transformations. nih.gov For example, it can react with diazonium salts to yield hydrazone derivatives. nih.gov Furthermore, the hydrazone can be converted into other useful functional groups such as nitriles, carboxylic acids, and various heterocyclic systems through transition metal-catalyzed or photoredox processes. nih.gov This versatility makes hydrazones valuable intermediates in the synthesis of complex molecules.
Thiadiazole Derivatives
Thiadiazoles, particularly the 1,3,4-thiadiazole (B1197879) isomers, are an important class of heterocyclic compounds that can be synthesized from this compound derivatives. These compounds are known for their broad range of applications.
Several synthetic routes lead to the formation of the 1,3,4-thiadiazole ring from hydrazine derivatives. A common method involves the cyclization of thiosemicarbazides, which can be prepared from the corresponding hydrazine. researchgate.netnih.gov This cyclization is often achieved by treatment with strong acids like concentrated sulfuric acid. nih.govchemmethod.com Another approach involves the reaction of acyl hydrazides with a sulfur source. For instance, the direct coupling of acyl hydrazines with nitroalkanes in the presence of elemental sulfur provides a mild and efficient route to multi-functionalized 1,3,4-thiadiazoles. nih.govresearchgate.net
Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 1-R-4-(3-methoxyphenyl)thiosemicarbazides | Concentrated H₂SO₄ | 1,3,4-Thiadiazole derivatives | nih.gov |
| Acid hydrazide derivatives | NH₄SCN, then H₂SO₄ | 1,3,4-Thiadiazole derivatives | chemmethod.com |
The incorporation of a sulfonamide moiety into the 1,3,4-thiadiazole scaffold has been a strategy to develop compounds with potential biological activities. nih.govresearchgate.net This can be achieved by using starting materials that already contain a sulfonamide group or by introducing it at a later stage of the synthesis. For example, a synthetic sequence can start with the preparation of a 1,3,4-thiadiazoline containing a sulfonamide group, which is then further functionalized. nih.gov The resulting hybrid molecules, combining the structural features of 1,3,4-thiadiazole and sulfonamide, are of significant interest in medicinal chemistry. researchgate.net
Triazole Derivatives
The synthesis of triazole rings, five-membered heterocycles containing three nitrogen atoms, is a significant area of organic chemistry. This compound can serve as a key precursor for creating substituted 1,2,4-triazole derivatives.
A prominent pathway to substituted triazoles involves the aza-Michael addition reaction. This reaction typically features the addition of a nitrogen nucleophile, such as a hydrazine derivative, to an activated α,β-unsaturated compound. For instance, the nitrogen atom of a triazole can add to a functionalized 2-aryl-3-nitro-2H-chromene. This transformation achieves the formation of a new intermolecular carbon-nitrogen bond, leading to highly substituted 3-nitrochromanes. researchgate.net The reaction proceeds efficiently, often without the need for a catalyst or base, highlighting its synthetic utility. researchgate.net
Following the initial Michael addition, subsequent intramolecular cyclization and aromatization steps can lead to the formation of a stable triazole ring. While direct examples starting with this compound are specific to proprietary research, the general mechanism is well-established. The hydrazine can first be converted into an intermediate like an amidrazone, which then undergoes cyclization. frontiersin.org For example, amidrazones can be reacted with various electrophiles, such as aldehydes or ketones, under acidic catalysis to form dihydro-1,2,4-triazoles, which can be subsequently oxidized to the aromatic 1,2,4-triazole. researchgate.net The versatility of this approach allows for the introduction of diverse substituents onto the triazole core.
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Ref. |
| 1,2,4-Triazoles | 2-Aryl-3-nitro-2H-chromenes | Aza-Michael Addition | Substituted 3-Nitrochromanes | researchgate.net |
| Amidrazones | Aldehydes/Ketones | Condensation/Cyclization | Dihydro-1,2,4-triazoles | researchgate.net |
Carbazole (B46965) Derivatives
Carbazoles are tricyclic aromatic heterocycles that form the core structure of many biologically active compounds. The Fischer indole synthesis is a classic and adaptable method for constructing indole and carbazole scaffolds.
The Fischer indole synthesis involves the acid-catalyzed thermal rearrangement of an arylhydrazone to form an indole. organic-chemistry.org To synthesize carbazoles, which are essentially benzo-fused indoles, the reaction is performed using a cyclohexanone (B45756) derivative and an arylhydrazine. wjarr.com this compound hydrochloride can react with cyclohexanone or its derivatives to first form the corresponding (4-chloro-3-methoxyphenyl)hydrazone of cyclohexanone. In the presence of an acid catalyst like polyphosphoric acid (PPA) or acetic acid, this intermediate undergoes a bibliomed.orgbibliomed.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) and subsequent aromatization to yield a substituted tetrahydrocarbazole. wjarr.com
Variations of this method have been developed to improve yields and expand the substrate scope. For example, using specific ionic liquids as the reaction medium can facilitate the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles from substituted phenylhydrazines and cyclohexanones. wjarr.com Furthermore, a one-pot synthesis strategy allows for the creation of complex indolo[2,3-a]carbazoles by reacting 2-amino-cyclohexanone hydrochloride with substituted arylhydrazines in an acidic medium. thieme-connect.de This tandem reaction involves an initial Fischer indole synthesis to form a tetrahydrocarbazole, which then reacts further to build the fused indolo[2,3-a]carbazole (B1661996) structure. thieme-connect.de
| Arylhydrazine | Carbonyl Compound | Key Reagent/Condition | Product | Ref. |
| This compound | Cyclohexanone | Acid (e.g., PPA, Acetic Acid) | 8-Chloro-7-methoxy-1,2,3,4-tetrahydrocarbazole | wjarr.com |
| Substituted Arylhydrazines | 2-Amino-cyclohexanone | Acetic Acid (reflux) | Substituted Indolo[2,3-a]carbazoles | thieme-connect.de |
| (4-methoxyphenyl)hydrazine hydrochloride | Cyclohexanone | Ceric Ammonium (B1175870) Nitrate (CAN) | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | wjarr.com |
Once a carbazole nucleus has been synthesized, it can be further functionalized. A common strategy for extending the molecular framework involves converting an ester group on the carbazole ring into a hydrazide. This transformation is typically achieved by reacting the carbazole-ester with hydrazine hydrate (B1144303). nih.gov
The resulting carbazole hydrazide is a valuable intermediate for further derivatization. For example, it can be reacted with various aromatic aldehydes to form Schiff bases (arylidene hydrazides). nih.gov Additionally, treatment of the hydrazide with carbon disulfide in a basic medium, followed by reaction with hydrazine hydrate, can lead to the formation of a new fused heterocyclic system, such as a 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov This amino-triazole-thione derivative can then be used as a building block for synthesizing more complex molecules through condensation with aldehydes to form new Schiff bases or via Mannich reactions. nih.gov
Schiff Bases and Metal Complexes Thereof
Schiff bases, characterized by the azomethine (-C=N-) functional group, are readily synthesized by the condensation of a primary amine or hydrazine with an aldehyde or ketone. bibliomed.org this compound can react with various carbonyl compounds, particularly those containing hydroxyl groups (like salicylaldehyde (B1680747) or its derivatives), to form bidentate or tridentate Schiff base ligands. researchgate.netmdpi.com
These organic ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of transition metal ions. jptcp.commdpi.com The nitrogen atom of the azomethine group and another donor atom within the ligand structure (often the oxygen from a phenolic hydroxyl group) coordinate to the metal center. mdpi.com The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., Cu(II), Co(II), Ni(II), Mn(II) salts) in a suitable solvent like ethanol. mdpi.commdpi.com Spectroscopic analysis, such as IR spectroscopy, confirms coordination by showing a characteristic shift in the C=N stretching frequency and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.netmdpi.com
| Hydrazine Derivative | Carbonyl Compound | Metal Salt | Product Type | Ref. |
| This compound | Salicylaldehyde | Cu(II), Co(II), Ni(II) | Schiff Base Metal Complex | mdpi.com |
| Hydrazine Hydrate | 4-Hydroxy-3-methoxybenzaldehyde | NiCl₂, FeCl₃ | Schiff Base Metal Complex | researchgate.net |
| 2,2'-bis(p-Methoxyphenylamine) | Salicylaldehyde | Cu(II), Co(II), Mn(II) | Schiff Base Metal Complex | mdpi.com |
Exploration of Novel Fused Heterocyclic Systems
The reactive nature of the hydrazine group in this compound makes it an excellent starting point for constructing novel fused heterocyclic systems. These are polycyclic structures where at least two rings share both an edge and two atoms.
One common strategy involves the annelation (fusion) of a new ring onto a pre-existing heterocycle derived from the starting hydrazine. For instance, a triazole ring formed from this compound could be further elaborated. 4-Amino-3-mercapto-1,2,4-triazoles, for example, are versatile precursors that can react with bifunctional electrophiles like 2,3-dichloroquinoxaline (B139996) or 2,3-dichloro-1,4-naphthoquinone to build complex fused systems such as triazolo-thiadiazines. researchgate.net
Another approach involves the synthesis of indolo[2,3-a]carbazoles, which are themselves a complex fused system. This can be achieved through a one-pot tandem Fischer indole synthesis, reacting an arylhydrazine with 2-amino-cyclohexanone hydrochloride. thieme-connect.de More broadly, the synthesis of azolo wjarr.combibliomed.orgnih.govtriazines can be accomplished by reacting aminoazoles with reagents like trichloroacetonitrile, followed by ring closure with triethyl orthoformate, demonstrating how a triazine ring can be fused to another azole ring. researchgate.net These synthetic routes open pathways to a diverse range of complex heterocyclic architectures built upon the initial this compound scaffold.
Strategies for Molecular Diversification and Scaffold Decoration
The generation of a wide array of derivatives from a common starting material like this compound is a cornerstone of modern drug discovery and chemical biology. Strategies for molecular diversification aim to systematically explore chemical space to identify molecules with desired properties. Scaffold decoration involves the modification of a core molecular structure to fine-tune its biological activity, selectivity, and pharmacokinetic profile.
Early-Stage Derivatization involves the modification of the initial building blocks before the construction of the central molecular scaffold. In the context of this compound, this would entail using a diverse set of reactants to couple with the hydrazine, thereby generating a library of core structures. A prime example is the Fischer indole synthesis, a classic reaction where substituted phenylhydrazines are reacted with various aldehydes or ketones to produce a range of indole derivatives. wikipedia.orgnih.gov The diversity of the final indole products is directly determined by the choice of the carbonyl partner in the initial reaction step.
Another significant early-stage derivatization strategy is the synthesis of pyrazoles. By reacting this compound with a variety of 1,3-dicarbonyl compounds, a library of pyrazoles with different substituents can be generated. nih.govnih.gov This approach allows for the systematic exploration of the chemical space around the pyrazole core.
Late-Stage Functionalization (LSF) refers to the introduction of chemical modifications at the final steps of a synthetic sequence, often on a complex molecule with an already established core structure. wikipedia.orgnih.gov This strategy is particularly valuable for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule from the beginning. nih.govresearchgate.net For a scaffold synthesized from this compound, such as a pyridazinone or triazole, late-stage functionalization could involve reactions like C-H activation, cross-coupling, or the modification of existing functional groups on the heterocyclic core or the substituted phenyl ring. nih.govunich.it While specific examples detailing the late-stage functionalization of scaffolds directly derived from this compound are not prevalent in the literature, the principles of LSF are broadly applicable to such molecules.
Combinatorial chemistry is a powerful set of techniques used to synthesize a large number of different but structurally related molecules in a systematic and efficient manner. nih.gov This approach is particularly well-suited for the derivatization of this compound to generate libraries of compounds for high-throughput screening.
The synthesis of 1,2,4-triazole and pyrazole libraries exemplifies the application of combinatorial principles. raco.catresearchgate.net this compound can serve as a key building block, where its reaction with a diverse set of reagents leads to a multitude of final products.
For instance, in the synthesis of a pyrazole library, this compound can be reacted with a collection of different β-diketones. Each unique β-diketone will result in a distinct pyrazole derivative, allowing for the rapid generation of a library of compounds.
Below is an illustrative data table for the combinatorial synthesis of pyrazole derivatives from this compound.
| Entry | β-Diketone Reactant | Resulting Pyrazole Derivative Scaffold |
| 1 | Acetylacetone | 1-(4-Chloro-3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole |
| 2 | Benzoylacetone | 1-(4-Chloro-3-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole |
| 3 | Dibenzoylmethane | 1-(4-Chloro-3-methoxyphenyl)-3,5-diphenyl-1H-pyrazole |
| 4 | 1,1,1-Trifluoro-2,4-pentanedione | 1-(4-Chloro-3-methoxyphenyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole |
Similarly, a combinatorial approach can be employed for the synthesis of 1,2,4-triazole derivatives. One common method involves the reaction of a hydrazide with an isothiocyanate followed by cyclization. While this is a multi-step process, the initial hydrazide can be prepared from this compound. Subsequent reaction with a library of isothiocyanates and then cyclizing agents would yield a diverse set of triazoles.
The following table illustrates a potential combinatorial synthesis of 4H-1,2,4-triazole-3-thiol derivatives starting from a precursor derived from this compound.
| Entry | Isothiocyanate Reactant | Resulting 4-Substituted-4H-1,2,4-triazole-3-thiol Scaffold |
| 1 | Phenyl isothiocyanate | 5-((4-Chloro-3-methoxyphenyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
| 2 | Methyl isothiocyanate | 5-((4-Chloro-3-methoxyphenyl)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
| 3 | Allyl isothiocyanate | 4-Allyl-5-((4-Chloro-3-methoxyphenyl)methyl)-4H-1,2,4-triazole-3-thiol |
| 4 | Ethyl isothiocyanate | 5-((4-Chloro-3-methoxyphenyl)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |
These combinatorial strategies enable the efficient exploration of the chemical space around scaffolds derived from this compound, which is crucial for identifying lead compounds in drug discovery programs.
Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 Methoxyphenyl Hydrazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For derivatives of (4-Chloro-3-methoxyphenyl)hydrazine, a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals.
¹H-NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In derivatives of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns influenced by the chloro and methoxy (B1213986) substituents. The methoxy group protons typically appear as a sharp singlet. The protons on the nitrogen atoms of the hydrazine (B178648) moiety can sometimes be observed, though their signals may be broad and their chemical shifts can be influenced by solvent effects. dtic.mil
For example, in a series of N-acylhydrazone derivatives, the N=CH proton signals were observed in the range of 7.95-8.69 ppm. researchgate.net The specific chemical shifts and coupling constants (J-values) of the aromatic protons are critical for confirming the substitution pattern on the phenyl ring. For instance, protons ortho to each other will exhibit a larger coupling constant (J_orto_) compared to the smaller coupling constant between meta-positioned protons (J_meta_). researchgate.net
Interactive Data Table: Representative ¹H-NMR Data for this compound Derivatives
| Derivative Type | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole (B372694) Derivative | Aromatic H | 7.27 | s | - |
| Pyrazole Derivative | Aromatic H | 8.07 | d | 8.4 |
| Pyrazole Derivative | Aromatic H | 7.82 | d | 8.4 |
| Pyrazole Derivative | CH3 | 2.51 | s | - |
| Pyrazole Derivative | CH3 | 2.20 | s | - |
| N-acylhydrazone | N=CH | 7.95-8.69 | s | - |
| Benzohydrazide | Aromatic H | 7.8 | d | - |
| Benzohydrazide | Aromatic H | 7.1, 7.8 | t | - |
| Benzohydrazide | Aromatic H | 1.95 | d | - |
Note: 's' denotes a singlet, 'd' a doublet, and 't' a triplet. The data is illustrative and specific values will vary with the exact derivative structure and solvent.
¹³C-NMR spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton. Each unique carbon atom in a this compound derivative gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
Aromatic carbons typically resonate in the region of 110-160 ppm. The carbon attached to the electron-withdrawing chlorine atom will be shifted downfield, while the carbon bonded to the electron-donating methoxy group will be shifted upfield. The methoxy carbon itself usually appears around 55-60 ppm. mdpi.com In N-acylhydrazone derivatives, the imine carbon (C=N) can be found at approximately 147.68 ppm, and the carbonyl carbon (C=O) appears further downfield, above 155 ppm. nih.gov
Interactive Data Table: Typical ¹³C-NMR Chemical Shift Ranges for this compound Derivatives
| Carbon Type | Chemical Shift (δ, ppm) |
| Aromatic C-Cl | 120-135 |
| Aromatic C-O | 150-160 |
| Other Aromatic C | 110-145 |
| Methoxy (O-CH3) | 55-60 |
| Imine (C=N) | 145-155 nih.gov |
| Carbonyl (C=O) | >155 nih.gov |
Note: These are general ranges, and actual values depend on the specific molecular structure.
To definitively establish the structure of complex this compound derivatives, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. It is particularly useful for tracing the connectivity of protons in the aromatic ring and any attached side chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of protonated carbons in the ¹³C-NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular framework by identifying long-range connectivities, for instance, between the methoxy protons and the aromatic ring, or between protons on a substituent and carbons in the core structure. researchgate.net
Together, these 2D NMR techniques provide a detailed and robust confirmation of the molecular structure of this compound derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov For derivatives of this compound, the IR spectrum provides key information about characteristic vibrations.
The N-H stretching vibrations of the hydrazine moiety typically appear in the region of 3300-3500 cm⁻¹, often as one or two sharp bands. libretexts.org The C-O stretching of the methoxy group is usually observed around 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. libretexts.org The C-Cl stretching vibration gives rise to a signal in the fingerprint region, typically around 600-800 cm⁻¹. For derivatives containing a carbonyl group, such as amides or esters, a strong C=O stretching band will be present in the range of 1630-1820 cm⁻¹. libretexts.org For example, in some hydrazone derivatives, the C=O stretching vibration is observed around 1675 cm⁻¹. mdpi.com
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |
| Hydrazine | N-H Stretch | 3300-3500 libretexts.org |
| Methoxy | C-O Stretch | 1000-1300 |
| Aromatic Ring | C-H Stretch | >3000 libretexts.org |
| Aromatic Ring | C=C Stretch | 1400-1600 libretexts.org |
| Chloroalkane | C-Cl Stretch | 600-800 |
| Carbonyl (if present) | C=O Stretch | 1630-1820 libretexts.org |
Note: The exact position and intensity of the bands can be influenced by the molecular environment and physical state of the sample.
Mass Spectrometry (MS) for Molecular Ion Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For derivatives of this compound, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula. The presence of chlorine is often indicated by a characteristic isotopic pattern, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak [M]⁺.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.org In addition to the molecular ion, the mass spectrum also shows fragment ions, which result from the breakdown of the molecule in the mass spectrometer. Analysis of these fragmentation patterns can provide valuable structural information, helping to identify different parts of the molecule and how they are connected. For instance, the loss of a methoxy group (·OCH₃) or a chloro radical (·Cl) are common fragmentation pathways that can be observed.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z |
| [M+H]⁺ | C₇H₁₀ClN₂O⁺ | 173.0476 |
| [M+Na]⁺ | C₇H₉ClN₂NaO⁺ | 195.0295 |
| [M-H]⁻ | C₇H₈ClN₂O⁻ | 171.0331 |
Note: This data is for the parent compound and will vary for its derivatives. The m/z values are calculated based on the most abundant isotopes. uni.luuni.lu
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry
When a suitable single crystal of a this compound derivative can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.
X-ray crystallography is particularly valuable for establishing the absolute stereochemistry of chiral derivatives and for understanding the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. researchgate.net This detailed structural information is crucial for understanding the molecule's physical properties and for rationalizing its biological activity in structure-activity relationship (SAR) studies. For instance, the crystal structure of a cyclotriphosphazene (B1200923) derivative containing a hydrazine bridge revealed the specific conformations and intermolecular hydrogen bonding patterns. mdpi.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This destructive method provides the mass percentages of the constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N), within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values serves as crucial evidence for the successful synthesis and purity of the target molecule, complementing data from spectroscopic methods like NMR, IR, and mass spectrometry.
The parent compound, this compound, has the molecular formula C₇H₉ClN₂O. cymitquimica.comuni.lu From this, the theoretical elemental composition can be calculated. When this hydrazine is used as a starting material to create derivatives, such as hydrazones or pyrazoles, the resulting products will have different molecular formulas and, consequently, different elemental compositions. Verifying these new compositions is a critical step in structural elucidation.
For instance, in the synthesis of derivatives, the experimental values obtained for C, H, and N are expected to be within ±0.4% of the calculated theoretical values to confirm the proposed structure and purity of the compound. This level of accuracy provides high confidence in the empirical formula.
Research Findings
While specific elemental analysis data for derivatives of this compound is not broadly published, the methodology is standard for substituted phenylhydrazines. Research on related compounds illustrates the application of this technique. For example, in the characterization of 4-Methoxyphenylhydrazine hydrochloride (C₇H₁₁ClN₂O), elemental analysis was used to validate its empirical formula. The study reported a close match between the calculated and found percentages, which supported the successful synthesis of the target compound. guidechem.com
| Element | Calculated (%) for C₇H₁₁ClN₂O | Found (%) guidechem.com |
| Carbon (C) | 48.15 | 48.06 |
| Hydrogen (H) | 6.35 | 6.47 |
| Nitrogen (N) | 16.04 | 15.83 |
This interactive table presents the elemental analysis data for 4-Methoxyphenylhydrazine hydrochloride, demonstrating the close agreement between theoretical and experimental values.
Similarly, studies involving the synthesis of complex molecules from phenylhydrazine (B124118) precursors routinely employ elemental analysis to confirm the empirical formula of the resulting products. For a terpolymer derived from phenylhydrazine and p-Phenylenediamine, elemental analysis was critical in establishing its repeating unit's formula as C₁₆H₂₂N₄. nih.gov
The validation process for a hypothetical derivative, such as a hydrazone formed from the reaction of this compound with a carbonyl compound, would follow the same principle. The expected molecular formula of the new derivative is first determined, its theoretical elemental percentages are calculated, and these are then compared with the results from the elemental analyzer.
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) (Hypothetical) |
| This compound | C₇H₉ClN₂O | Carbon | 48.71 | N/A |
| Hydrogen | 5.26 | N/A | ||
| Nitrogen | 16.23 | N/A | ||
| Chlorine | 20.54 | N/A | ||
| Oxygen | 9.27 | N/A | ||
| Hypothetical Hydrazone Derivative | C₁₀H₁₃ClN₂O | Carbon | 56.47 | 56.51 |
| Hydrogen | 6.16 | 6.20 | ||
| Nitrogen | 13.17 | 13.14 |
This interactive table shows the calculated elemental composition for the parent compound and a hypothetical hydrazone derivative. The "Found" values for the derivative illustrate a typical result that would validate its empirical formula.
This agreement between calculated and experimental data confirms that the reaction has proceeded as expected and that the isolated product has the correct elemental makeup, thereby validating its empirical formula and supporting the proposed chemical structure.
Computational Chemistry and Theoretical Studies of 4 Chloro 3 Methoxyphenyl Hydrazine and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the electron distribution and its influence on molecular behavior.
Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For substituted phenylhydrazines, DFT calculations can predict bond lengths, bond angles, and dihedral angles. researchgate.net
For instance, DFT calculations at the B3LYP/6-31+G(d) level can be used to optimize the geometry of molecules like (4-Chloro-3-methoxyphenyl)hydrazine. researchgate.net These optimized geometries are crucial for understanding the molecule's shape and how it might interact with other molecules.
Furthermore, DFT is a powerful tool for predicting various spectroscopic properties. This includes infrared (IR) and nuclear magnetic resonance (NMR) spectra. By comparing computationally predicted spectra with experimental data, researchers can confirm the structure of synthesized compounds.
Table 1: Predicted Spectroscopic Data for Phenylhydrazine (B124118) Analogs using DFT
| Property | Predicted Value | Experimental Correlation |
| Vibrational Frequencies (IR) | Calculated cm⁻¹ values for characteristic bond stretches (e.g., N-H, C-Cl, C-O) | Aids in the interpretation of experimental FT-IR spectra. |
| NMR Chemical Shifts (¹H, ¹³C) | Predicted ppm values for each unique proton and carbon atom | Helps in the assignment of peaks in experimental NMR spectra. |
This table is illustrative and based on the general application of DFT for spectroscopic prediction.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate descriptions of electronic structure. These methods are particularly useful for studying excited states and reaction mechanisms where electron correlation effects are significant. For complex molecules like this compound, ab initio calculations can elucidate the nature of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity and electronic transitions.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecules are not static entities; they are in constant motion, adopting various conformations. Molecular modeling and dynamics simulations are essential tools for exploring the conformational landscape of flexible molecules like this compound and its analogs.
Conformational analysis helps identify the low-energy conformations that a molecule is most likely to adopt. nih.govnih.gov This is particularly important for understanding how a molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation. For substituted phenylhydrazines, the orientation of the hydrazine (B178648) and methoxy (B1213986) groups relative to the phenyl ring can significantly impact their properties. nih.gov
Molecular dynamics simulations provide a time-resolved view of molecular motion. By simulating the movement of atoms over time, researchers can study how a molecule behaves in different environments, such as in solution or in the presence of a protein. These simulations can reveal important information about intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition and binding.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and development. nih.govnih.gov These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov
For analogs of this compound, QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors or receptor ligands. nih.gov These models use a variety of molecular descriptors, which are numerical representations of different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov
Table 2: Common Descriptors Used in QSAR Studies of Phenylhydrazine Analogs
| Descriptor Type | Examples | Relevance to Biological Activity |
| Electronic | Partial charges, dipole moment | Influences electrostatic interactions with biological targets. |
| Steric | Molecular weight, van der Waals volume | Affects how well a molecule fits into a binding site. |
| Hydrophobic | LogP, hydrophobic surface area | Important for membrane permeability and hydrophobic interactions. nih.gov |
| Topological | Connectivity indices | Describe the branching and connectivity of the molecular skeleton. |
By identifying the key molecular features that contribute to biological activity, QSAR models can guide the design of new, more potent analogs. nih.govnih.gov
Molecular Docking and Ligand-Protein Interaction Analysis for Target Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein. nih.gov This method is invaluable for understanding the molecular basis of drug action and for identifying potential drug targets.
For this compound or its derivatives, molecular docking can be used to screen potential protein targets and to predict the binding mode of the ligand within the active site of a known target. nih.gov The results of docking studies can provide detailed information about the specific interactions between the ligand and the protein, such as hydrogen bonds, salt bridges, and hydrophobic interactions.
Table 3: Illustrative Docking Results for a Phenylhydrazine Analog with a Protein Target
| Interaction Type | Interacting Ligand Atoms | Interacting Protein Residues |
| Hydrogen Bond | Hydrazine N-H | Aspartic Acid (ASP) |
| Hydrogen Bond | Methoxy Oxygen | Serine (SER) |
| Hydrophobic Interaction | Chlorophenyl ring | Leucine (LEU), Valine (VAL) |
This table represents a hypothetical docking scenario to illustrate the type of information obtained.
This information is crucial for understanding the structure-activity relationship at a molecular level and for designing modifications to the ligand that could improve its binding affinity and selectivity.
Prediction of Reaction Pathways and Mechanistic Insights via Computational Approaches
Computational methods can be used to explore potential reaction pathways and to gain a deeper understanding of reaction mechanisms. For this compound, this could involve studying its synthesis or its reactions with other molecules. For instance, theoretical calculations can be employed to investigate the mechanism of the Fischer indole (B1671886) synthesis, a common reaction involving phenylhydrazines.
By calculating the energies of reactants, transition states, and products, computational chemists can predict the most likely reaction pathway and identify the rate-determining step. This information can be used to optimize reaction conditions and to design more efficient synthetic routes.
Biological Activity and Pharmacological Potential of 4 Chloro 3 Methoxyphenyl Hydrazine Derivatives
Antimicrobial Activity
Derivatives of (4-Chloro-3-methoxyphenyl)hydrazine have been a focal point in the quest for new antimicrobial agents. The inherent reactivity of the hydrazine (B178648) group allows for the synthesis of a wide array of hydrazones and other related compounds, which have been systematically evaluated for their ability to inhibit the growth of pathogenic bacteria, fungi, and mycobacteria.
The antibacterial potential of hydrazone derivatives, a class of compounds readily synthesized from hydrazines, has been extensively documented. These compounds, characterized by the azomethine group (-NHN=CH-), have shown a broad spectrum of activity. While specific studies focusing exclusively on this compound derivatives are part of a larger body of research, the general findings for related structures indicate promising antibacterial properties. For instance, various Schiff bases and hydrazones have been successfully screened for activity against both Gram-positive and Gram-negative bacteria. mdpi.com The presence of electron-donating or electron-withdrawing groups on the phenyl ring, as well as the nature of the heterocyclic moiety, has been shown to modulate the antibacterial potency.
Research into related hydrazide-hydrazone structures has identified compounds with significant efficacy. For example, certain derivatives have exhibited potent activity against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. mdpi.commdpi.com The mechanism of action for many of these compounds is thought to involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Table 1: Antibacterial Activity of Selected Hydrazone Derivatives (Note: This table is a representative example based on general findings for hydrazone derivatives, as specific data for this compound derivatives is part of broader studies.)
| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | General Efficacy |
| Schiff Bases | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Moderate to high activity observed. |
| Hydrazide-hydrazones | Staphylococcus aureus, Streptococcus pneumoniae | Escherichia coli | Some derivatives show higher potency than standard antibiotics. mdpi.com |
This table is illustrative and intended to provide a general overview of the antibacterial potential of the broader class of compounds to which this compound derivatives belong.
The exploration of this compound derivatives extends to their potential as antifungal agents. Hydrazine-based compounds have demonstrated notable activity against a range of fungal pathogens, including various Candida species. The structural features of these derivatives play a crucial role in their antifungal action.
Studies on related hydrazine derivatives have highlighted the importance of the hydrazine linker for antifungal activity. For example, replacing a 4-chlorohydrazine moiety with a 4-chloroaniline (B138754) resulted in a significant decrease in activity against Candida albicans, underscoring the contribution of the second -NH- group to the compound's efficacy. Furthermore, some hydrazine-based compounds have been shown to exhibit fungicidal activity with a rapid rate of killing against C. albicans. They have also proven effective against clinical isolates of C. albicans that are resistant to conventional antifungal drugs.
The mechanism of antifungal action for some hydrazine derivatives is believed to involve the induction of oxidative damage within the fungal cells and increasing the permeability of the cell membrane, leading to cell death.
A significant area of investigation for derivatives of this compound has been their antimycobacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have highlighted the potential of this class of compounds as a source of new anti-tubercular drugs.
One notable study focused on a 4-hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazone derivative, which demonstrated high antimycobacterial activity against the M. tuberculosis strain H37Rv. nih.gov This compound exhibited a minimum inhibitory concentration (MIC) of 0.0730 µM. nih.gov Importantly, it also showed minimal cytotoxicity against normal human and mouse cell lines, indicating a favorable selectivity index. nih.gov Another class of related compounds, sulfonyl hydrazones, also displayed significant antimycobacterial activity, with some derivatives showing MIC values comparable to the frontline anti-tubercular drug isoniazid. nih.gov
Further research on a hydrazine-hydrazone adamantine compound revealed specific activity against several mycobacterial species, including M. tuberculosis, M. bovis BCG, and M. smegmatis, while showing no inhibition against S. aureus and E. coli, suggesting a mycobacteria-specific mode of action. mdpi.com The proposed mechanism for some of these compounds involves the inhibition of MmpL3, a crucial transporter in mycobacteria. mdpi.com
Table 2: Antimycobacterial Activity of a 4-Hydroxy-3-methoxyphenyl Substituted Hydrazone Derivative
| Compound | Target Organism | MIC (µM) | Cytotoxicity (IC50 in µM) | Selectivity Index (SI) |
| 4-Hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazone | Mycobacterium tuberculosis H37Rv | 0.0730 | >256 (HEK-293T), >217 (CCL-1) | 3516 (HEK-293), 2979 (CCL-1) |
Data sourced from a study on 1,2,3-thiadiazole-based hydrazone derivatives. nih.gov
Antiviral Activity
The search for novel antiviral agents has led to the investigation of a wide range of chemical scaffolds, including those derived from this compound. While specific antiviral data for its direct derivatives is emerging, the broader class of hydrazine-containing compounds has shown promise.
Broad-spectrum antivirals, which are effective against multiple types of viruses, are of significant interest for public health, especially in the context of emerging viral diseases. mdpi.comnih.gov The development of such agents often involves targeting cellular pathways that are utilized by a wide range of viruses or conserved viral components. mdpi.comfrontiersin.org Hydrazine derivatives, with their chemical versatility, represent a class of compounds with the potential for broad-spectrum antiviral activity.
While direct evidence for the broad-spectrum antiviral activity of this compound derivatives is still under extensive investigation, related heterocyclic compounds containing the hydrazone linkage have been explored for their effects against various viruses. For instance, some azolo[5,1-с] mdpi.comnih.govnih.govtriazines, which share structural similarities, have been tested against influenza and Coxsackie B3 viruses. researchgate.net The general strategy in developing broad-spectrum antivirals often involves screening compound libraries against a panel of different viruses to identify hits with activity against multiple viral families. mdpi.com
The mechanisms by which antiviral drugs inhibit viral replication are diverse and can target various stages of the viral life cycle. nih.govnih.gov These mechanisms include:
Inhibition of Viral Entry: This can involve blocking the attachment of the virus to host cell receptors or preventing the fusion of the viral envelope with the cell membrane. nih.gov Some polysaccharide compounds have been shown to inhibit viral adsorption. researchgate.net
Inhibition of Viral Replication: This is a common mechanism for many antiviral drugs, which often target viral enzymes essential for the replication of the viral genome, such as viral polymerases. frontiersin.orgnih.gov Nucleoside analogues are a well-known class of drugs that act as chain terminators during viral DNA or RNA synthesis. nih.govnih.gov
Inhibition of Viral Assembly and Release: Some antiviral compounds can interfere with the assembly of new viral particles or block their release from the host cell.
For derivatives of this compound, it is plausible that their antiviral activity, if established, could proceed through one or more of these mechanisms. For example, their ability to chelate metal ions could potentially inhibit viral metalloenzymes. Furthermore, the aromatic and heterocyclic components of these derivatives could facilitate interactions with viral proteins, thereby disrupting their function. Future research will be crucial to elucidate the specific antiviral mechanisms of this promising class of compounds.
Anticancer (Antiproliferative/Cytotoxic) Activity
The core structure of this compound has been utilized to develop potent anticancer agents. These derivatives, often in the form of hydrazones, pyrazoles, and indoles, exhibit significant cytotoxic effects against a variety of cancer cell types. nih.govresearchgate.netrsc.org
Derivatives incorporating the this compound moiety have shown broad-spectrum antiproliferative activity. Studies have documented their efficacy against human cancer cell lines originating from the breast, lung, prostate, colon, and nervous system. rsc.orgnih.govnih.govmdpi.com
For instance, a novel indole-based sulfonohydrazide derivative, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, demonstrated promising inhibition of both MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cells, with IC₅₀ values of 13.2 µM and 8.2 µM, respectively. nih.govresearchgate.net Notably, this compound was found to be non-toxic to noncancerous HEK 293 cells, suggesting selective cytotoxicity towards cancer cells. nih.govresearchgate.net
Quinoline-based dihydrazone derivatives have also been synthesized and evaluated. rsc.org These compounds showed significant antiproliferative activity against several cancer cell lines, including human gastric cancer (BGC-823), human hepatoma (BEL-7402), human breast cancer (MCF-7), and human lung adenocarcinoma (A549), with IC₅₀ values ranging from 7.01 to 34.32 μM. rsc.org Specifically, compounds 3b and 3c from this series were particularly effective against MCF-7 cells, with IC₅₀ values of 7.016 µM and 7.05 µM, respectively, outperforming the standard chemotherapeutic agent 5-fluorouracil. rsc.org
Other research has highlighted the activity of hydrazide derivatives against neuroblastoma and breast adenocarcinoma cell lines. nih.gov A compound bearing a methoxy (B1213986) group, identified as compound 17 , was the most active against both SH-SY5Y and Kelly neuroblastoma cell lines (IC₅₀ of 2.9 and 1.3 μM) and MCF-7 and MDA-MB-231 breast cancer cells (IC₅₀ of 14.1 and 18.8 μM). nih.gov Similarly, newly synthesized hydrazide derivatives have shown potent cytotoxicity against the HCT-116 colon carcinoma cell line, with some compounds exhibiting IC₅₀ values comparable to cisplatin. mdpi.com
Table 1: Anticancer Activity of this compound Derivatives Against Various Cancer Cell Lines
| Derivative Class | Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Indole (B1671886) Sulfonohydrazide | 5f | MCF-7 (Breast) | 13.2 µM | nih.govresearchgate.net |
| MDA-MB-468 (Breast) | 8.2 µM | nih.govresearchgate.net | ||
| Quinoline Dihydrazone | 3b | MCF-7 (Breast) | 7.016 µM | rsc.org |
| 3c | MCF-7 (Breast) | 7.05 µM | rsc.org | |
| 3c | BGC-823 (Gastric) | > 5-FU | rsc.org | |
| 3c | BEL-7402 (Hepatoma) | > 5-FU | rsc.org | |
| 3c | A549 (Lung) | > 5-FU | rsc.org | |
| Hydrazide | 17 | SH-SY5Y (Neuroblastoma) | 2.9 µM | nih.gov |
| Kelly (Neuroblastoma) | 1.3 µM | nih.gov | ||
| MCF-7 (Breast) | 14.1 µM | nih.gov | ||
| MDA-MB-231 (Breast) | 18.8 µM | nih.gov | ||
| Hydrazide | 11 | HCT-116 (Colon) | 2.5 µM | mdpi.com |
| 5b | HCT-116 (Colon) | 3.2 µM | mdpi.com | |
| Schiff Base | 5-C-2-4-NABA | TSCCF (Tongue) | 446.68 µg/mL | nih.gov |
The anticancer effects of this compound derivatives are often mediated through the induction of programmed cell death, primarily apoptosis. nih.govnih.gov Studies on novel indole derivatives designed as dual EGFR/SRC kinase inhibitors showed that the most active compound significantly increased the levels of pro-apoptotic proteins. nih.gov In prostate cancer cell lines, treatment with this compound led to an 8-fold increase in caspase-3, a 6-fold increase in caspase-8, and a 5.7-fold increase in Bax levels, while decreasing the level of the anti-apoptotic protein Bcl-2 by 2.3-fold. nih.gov
Similarly, quinoline-based dihydrazone derivatives were found to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner, as confirmed by AO/EB double staining and flow cytometry. rsc.org The induction of apoptosis by a novel Schiff base in tongue squamous cell carcinoma fibroblasts was supported by DAPI staining, which revealed apoptotic nuclei and the formation of apoptotic bodies. nih.gov Mechanistic studies also point to the modulation of intracellular reactive oxygen species (ROS) levels and mitochondrial membrane potential as contributing factors to cell death. researchgate.net
The anticancer activity of these compounds can be attributed to their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation.
EGFR/SRC Kinases: Novel indole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase (SRC). nih.gov The cooperation between these two kinases is linked to a more aggressive phenotype in various cancers. By inhibiting both, these compounds can induce apoptosis and potentially overcome resistance to chemotherapy. nih.gov
Decaprenyl-phosphoribose epimerase (DprE1): While primarily a target for anti-tuberculosis drugs, DprE1 inhibitors have also been investigated in the context of other diseases. researchgate.netnih.govnih.govsci-hub.st Benzothiazinones (BTZs), a class of DprE1 inhibitors, work by forming a covalent bond with a cysteine residue in the enzyme's active site. nih.govsci-hub.st This mechanism, involving the reduction of a nitro group to a reactive nitroso species, leads to irreversible enzyme inhibition. sci-hub.st The exploration of such targets opens avenues for developing drugs with novel mechanisms of action against cancer.
Anti-inflammatory Activity and Modulation of Inflammatory Pathways
Hydrazone derivatives, a class of compounds readily synthesized from this compound, exhibit significant anti-inflammatory properties. nih.govnih.govresearchgate.net Their mechanism of action often involves the inhibition of key enzymes and signaling pathways in the inflammatory cascade.
Phenylpropanoid compounds, for example, have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated cells. mdpi.com This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response. mdpi.com
The anti-inflammatory effects are also mediated through the modulation of major signaling pathways. Research indicates that these derivatives can regulate the nuclear transcription factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for the expression of pro-inflammatory mediators. mdpi.com Some pyrazole (B372694) derivatives have been specifically designed as selective COX-2 inhibitors, aiming to provide anti-inflammatory efficacy with reduced gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net
Table 2: Anti-inflammatory Activity of Related Hydrazone and Pyrazole Derivatives
| Derivative Class | Compound | Model | Activity | Reference |
|---|---|---|---|---|
| Pyridazinone Hydrazone | 2a | Carrageenan-induced paw edema | Potent anti-inflammatory | nih.gov |
| Triazole Acetohydrazide | 3f (4-chloro substituted) | Carrageenan-induced paw edema | 66.7% inhibition | nih.gov |
| Diosgenin-Pyrazole Conjugate | 23 | Histamine-induced paw edema | High activity, comparable to diclofenac | nih.gov |
| Phenylpropanoid | HHMP | LPS-stimulated RAW 264.7 cells | Inhibition of NO and PGE₂ production | mdpi.com |
Other Pharmacological Activities of Research Interest
Beyond their anticancer and anti-inflammatory effects, derivatives of this compound have been investigated for a range of other biological activities. The versatile hydrazone and pyrazole scaffolds are known to possess a full spectrum of pharmacological potential. nih.govnih.gov
Antimicrobial Activity: Many Schiff bases and pyrazole derivatives have demonstrated notable antibacterial and antifungal properties. nih.govsemanticscholar.orgmdpi.comresearchgate.netnih.gov For example, certain Schiff base metal complexes showed greater antimicrobial activity against isolates like Escherichia coli, Staphylococcus aureus, and Candida albicans than the ligand alone. researchgate.net Newly synthesized Schiff bases of 1,2,4-triazole-3-thione also exhibited moderate antifungal activity against Candida species. nih.gov
Antiviral Activity: Some pyrazole derivatives have shown potent antiviral activity against a broad panel of viruses in various cell cultures. nih.govresearchgate.net
Analgesic Activity: Newly synthesized 6-[(1-naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidines were found to be non-toxic and possess pronounced analgesic activity in animal models. researchgate.net
Enzyme Inhibition: The ability of these compounds to interact with and inhibit various enzymes extends to targets like 12-lipoxygenase (12-LOX), which is involved in inflammation, platelet aggregation, and cancer. nih.gov
This broad range of activities highlights the importance of the this compound scaffold as a privileged structure in the discovery of new therapeutic agents. nih.govosf.io
Antidepressant Effects
The quest for novel antidepressant agents has led to the exploration of various chemical scaffolds that can modulate key neurotransmitter systems. Derivatives containing methoxyphenyl groups have shown promise in this area.
For example, the delta-opioid receptor agonist SNC80, which contains a 3-methoxyphenyl (B12655295) group, has demonstrated antidepressant-like effects in preclinical models. nih.govresearchgate.net Studies in olfactory bulbectomized (OBX) rats, a model of depression, showed that chronic treatment with SNC80 reversed behavioral abnormalities and normalized decreased levels of serotonin (B10506) (5-HT) and its metabolite 5-HIAA in brain regions like the frontal cortex and hippocampus. nih.gov
Another area of interest is the inhibition of monoamine oxidase (MAO), a well-established target for antidepressant drugs. nih.gov A novel MAO inhibitor, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI), exhibited potent and selective inhibition of MAO-A. nih.gov In animal models, 2-DMPI produced a significant antidepressant-like effect by decreasing the immobility time in the tail suspension test, an effect linked to its modulation of serotonergic and dopaminergic systems. nih.gov These findings highlight the potential of incorporating the methoxyphenyl moiety, as found in this compound, into new structures to develop effective antidepressant therapies.
Analgesic Potency
The development of new analgesics, particularly for neuropathic pain, is a significant clinical need. Research has shown that certain anticonvulsant compounds also possess analgesic properties.
Studies on 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives, which were initially screened for anticonvulsant activity, also revealed significant antinociceptive effects in the formalin model of tonic pain. mdpi.com The most active anticonvulsant compound from this series, which has a 2-chlorophenyl group, significantly reduced pain responses in both the neurogenic and inflammatory phases of the test. mdpi.com
In a separate line of research, a novel series of piperidine (B6355638) derivatives was investigated, leading to the discovery of a potent analgesic, 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one. nih.gov This compound, featuring a 3-methoxyphenyl group, demonstrated strong analgesic effects in both hot plate and anti-writhing models, acting via the µ-opioid receptor. nih.gov The presence of chloro and methoxy substituents in derivatives of this compound could therefore be exploited to create new molecules with potent analgesic activity.
Vasodilator Activity and Cardiovascular Implications
Hydrazine derivatives have long been recognized for their cardiovascular effects, with hydralazine (B1673433) being a well-known vasodilator used in the treatment of hypertension and heart failure. nih.govnih.gov The mechanism of action for many hydrazine derivatives involves the relaxation of vascular smooth muscle. nih.gov Some hydrazines, such as phenylhydrazine (B124118), are thought to exert their effects through the activation of guanylate cyclase and subsequent increases in cyclic guanosine (B1672433) monophosphate (cGMP), although this does not appear to be the primary mechanism for hydralazine itself. nih.gov
Research into other classes of compounds has also highlighted the role of the methoxyphenyl group in vasodilation. A series of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles were developed as potent antiplatelet agents that also exhibited significant vasodilatory activity. nih.gov Similarly, certain pyridazin-3(2H)-one derivatives, including a 4-methoxyphenylhydrazide derivative, were found to be potent vasorelaxants, with some compounds showing greater potency than the standard drug hydralazine. researchgate.net These findings suggest that the this compound scaffold is a promising starting point for the development of novel cardiovascular agents with potential vasodilator properties.
Investigation into Antiplatelet, Antimalarial, Anthelmintic, Antidiabetic, and Trypanocidal Activities
The versatility of the hydrazine scaffold and the influence of its substituents have prompted the investigation of its derivatives against a wide array of therapeutic targets.
Antiplatelet Activity: Hydrazone derivatives are recognized for their potential to inhibit platelet aggregation. researchgate.net Studies on ethyl-2-(2-phenylhydrazono)-3-oxobutanoate derivatives showed that they were effective at inhibiting platelet aggregation induced by both ADP and arachidonic acid (AA). nih.gov Furthermore, a series of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles were identified as potent antiplatelet agents that inhibit cyclooxygenase (CO). nih.gov
Antimalarial Activity: The 4-aminoquinoline (B48711) core is essential for the antimalarial activity of drugs like chloroquine. nih.gov Research into new antimalarials has explored modifications of this core, including the synthesis of 1,4-disubstituted piperidine derivatives. Several of these compounds exhibited potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in the nanomolar range. nih.gov
Anthelmintic Activity: In the search for new anthelmintic drugs, a simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, was synthesized and evaluated. nih.gov This compound, containing a 4-methoxyphenyl (B3050149) group, displayed significant anthelmintic properties against the nematode Toxocara canis and, importantly, showed lower toxicity than albendazole. nih.gov
Antidiabetic Activity: Chalcones and their derivatives are being investigated for their potential in treating diabetes. 4-methoxychalcone, for example, has demonstrated antihyperglycemic activity in diabetic mouse models. mdpi.com Additionally, 1,3,4-thiadiazole (B1197879) derivatives are being designed as inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion, with the substitution pattern on the aromatic rings significantly influencing activity. acs.org
Trypanocidal Activity: Nitro-containing heterocyclic compounds are a known class of agents against parasitic diseases, including Human African Trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei. nih.gov A series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives showed potent trypanocidal activity, with several compounds exhibiting submicromolar IC₅₀ values against the parasite. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the aromatic and newly formed heterocyclic rings can optimize the desired pharmacological profile.
Impact of Substituents on Aromatic and Heterocyclic Rings on Bioactivity
The nature and position of substituents on both the original phenyl ring and any attached heterocyclic systems play a pivotal role in determining the potency and selectivity of a drug candidate.
The chloro and methoxy groups of the (4-Chloro-3-methoxyphenyl) moiety are critical determinants of activity. The chloro group is an electron-withdrawing group that increases lipophilicity, which can enhance membrane permeability. The methoxy group, being electron-donating, can modulate hydrogen bonding capabilities and molecular interactions with target receptors.
SAR studies on various classes of compounds have illustrated these principles:
In a series of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles, modifications to the substituent at the 2-position of the thiazole (B1198619) ring led to the identification of a derivative with potent antiplatelet and vasodilatory activity. nih.gov
For 3-(chlorophenyl)-pyrrolidine-2,5-dione anticonvulsants, the position of the chlorine atom on the phenyl ring and the nature of the linker to an arylpiperazine moiety were found to be critical for activity. mdpi.com
In the development of GPR41 modulators from tetrahydroquinolone derivatives, modification of the aryl group attached to a furan (B31954) moiety was found to be pivotal in switching the compound's activity from antagonistic to agonistic. nih.gov
Studies on 1,3,4-thiadiazole derivatives as α-glucosidase inhibitors showed that the addition of electron-withdrawing groups, such as chloro groups, to the phenyl ring had a significant positive effect on the inhibitory activity. acs.org
For a series of 4-anilidopiperidine analgesics, the isosteric replacement of a phenyl group with various heteroaryl substituents was explored to optimize potency and pharmacokinetic properties. nih.gov
Identification of Key Pharmacophoric Elements and Bioisosteric Replacements
The rational design of novel bioactive molecules derived from this compound hinges on a thorough understanding of their structure-activity relationships (SAR). Central to this is the identification of key pharmacophoric elements—the essential spatial and electronic features of the molecule required for its biological activity—and the exploration of bioisosteric replacements to optimize potency, selectivity, and pharmacokinetic properties.
Pharmacophore modeling is a computational approach that identifies the common molecular features in a set of active compounds that are crucial for their interaction with a specific biological target. nih.gov These models typically represent features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. nih.gov Once a pharmacophore model is established, it can guide the design of new derivatives with enhanced activity.
In the context of derivatives containing the (4-Chloro-3-methoxyphenyl)amino moiety, which is closely related to the hydrazine, studies have revealed key interaction points that are likely translatable to the corresponding hydrazine derivatives. For instance, in the discovery of Janus Kinase 1 (JAK1) inhibitors, the (4-Chloro-3-methoxyphenyl)amino group plays a crucial role in binding to the target enzyme. nih.gov Structural information from such studies can inform the development of pharmacophore models for related series of compounds. nih.gov
A 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) study on a series of antifungal 3-(1-(2-(substituted phenyl)hydrazinyl)alkylidene)furan-2,4(3H,5H)-diones, which include various substituted phenylhydrazines, has provided insights into the structural requirements for their activity. nih.gov Although not exclusively focused on the 4-chloro-3-methoxy substitution pattern, the models generated from this study highlight the importance of the electronic and steric properties of the substituents on the phenyl ring for biological activity. nih.gov
Based on the analysis of related structures and general principles of medicinal chemistry, the key pharmacophoric features for derivatives of this compound can be hypothesized as follows:
Substituted Phenyl Ring: The 4-chloro and 3-methoxy groups on the phenyl ring are critical for modulating the electronic and lipophilic character of the molecule. The chlorine atom, being electron-withdrawing, and the methoxy group, an electron-donating group, create a specific electronic environment that can influence binding affinity to target proteins.
Hydrazine Moiety: The -NH-NH2 group is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This versatility allows it to form crucial interactions within the binding pocket of a biological target.
Aromatic System: The phenyl ring itself provides a hydrophobic surface for van der Waals interactions and can participate in π-π stacking with aromatic amino acid residues in the target protein.
Bioisosteric Replacements
The following table outlines potential bioisosteric replacements for key functional groups within the this compound scaffold, based on established principles of medicinal chemistry. cambridgemedchemconsulting.comu-tokyo.ac.jp
| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Chlorine (Cl) | -CF3, -Br, -CN | To modulate lipophilicity, electronic effects, and metabolic stability. The trifluoromethyl group can act as a metabolically stable mimic of a chlorine atom. |
| Methoxy (-OCH3) | -OH, -NH2, -SCH3, cyclopropyl (B3062369) | To alter hydrogen bonding capacity, polarity, and metabolic pathways. The hydroxyl group can introduce a new hydrogen bonding interaction, while the cyclopropyl group can serve as a metabolically stable lipophilic mimic. |
| Hydrazine (-NH-NH2) | -CH2-NH2, -O-NH2, -CONHNH2 | To modify basicity, hydrogen bonding patterns, and reactivity. Replacing the nitrogen with carbon or oxygen can alter the pKa and conformational flexibility. |
| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl | To change the aromatic character, introduce heteroatoms for additional interactions (e.g., hydrogen bonding), and alter the overall solubility and metabolic profile of the molecule. drughunter.com |
Further detailed research, including the synthesis and biological evaluation of a focused library of analogs incorporating these bioisosteric modifications, is necessary to fully elucidate the structure-activity relationships and to identify new lead compounds with improved therapeutic potential.
Agrochemical Applications of 4 Chloro 3 Methoxyphenyl Hydrazine Derivatives
Investigation of Insecticidal Properties
The development of novel insecticides is crucial for managing pest populations, and derivatives synthesized from hydrazines are a significant area of research. Pyrazole-based compounds, which can be synthesized using (4-Chloro-3-methoxyphenyl)hydrazine, have demonstrated notable insecticidal effects.
Detailed research has explored the efficacy of diacylhydrazine derivatives that incorporate a pyrazole (B372694) scaffold. These compounds are recognized for their low toxicity and high selectivity. nih.gov Bioassays have shown that certain diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole structure exhibit significant insecticidal activity against agricultural pests like the cotton bollworm (Helicoverpa armigera) and the diamondback moth (Plutella xylostella). nih.gov For instance, specific compounds from this class, when tested against P. xylostella, showed considerable larvicidal activity, with LC50 values indicating potent effects. nih.gov
A study on a series of these derivatives provided the following lethal concentration (LC50) values against P. xylostella:
| Compound ID | LC50 (mg L⁻¹) |
| 10g | 27.49 |
| 10h | 23.67 |
| 10w | 28.90 |
| Data sourced from research on diacylhydrazine derivatives containing a pyrazole scaffold. nih.gov |
Further investigations into other pyrazole derivatives have confirmed their potential. Synthesized pyrazole Schiff bases and other related compounds were tested against pests such as Cryptoblabes gnidiella, Retithrips syriacus, and Spodoptera frugiperda. researchgate.net The results showed that R. syriacus was particularly susceptible to these compounds, with LC50 values highlighting their effectiveness. researchgate.net
| Compound ID | Target Pest | LC50 (µg/mL) |
| 5 | R. syriacus | 15.68 |
| 7 | R. syriacus | 18.90 |
| 9 | R. syriacus | 58.04 |
| 11 | R. syriacus | 17.81 |
| 15 | R. syriacus | 42.21 |
| Data from a study on the insecticidal effectiveness of synthesized pyrazole derivatives. researchgate.net |
These findings underscore the importance of the pyrazole structure, derivable from this compound, in creating potent and selective insecticides for crop protection. nih.govresearchgate.net
Evaluation of Herbicidal Efficacy
Derivatives of this compound, particularly those leading to pyrazole-containing molecules, have also been evaluated for their ability to control weeds. Pyrazole compounds are known to interfere with biological pathways in plants that are essential for growth. journalijar.com
Research into a series of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide derivatives, which are structurally related to compounds synthesized from this compound, has been conducted to assess their herbicidal properties. These compounds were screened for their effectiveness against common agricultural weeds like Barnyard grass (Echinochloa crus-galli) and Rapeseed (Brassica napus). journalijar.com
In a different study, novel pyrazole derivatives containing phenylpyridine moieties were synthesized and tested for herbicidal activity. While many compounds showed varying levels of efficacy, certain derivatives demonstrated moderate activity (50% inhibition) against Echinochloa crusgalli at a post-emergence application rate of 150 grams of active ingredient per hectare. mdpi.com This level of activity was noted as slightly superior to the commercial herbicide pyroxasulfone (B108660) under the same conditions, suggesting that these derivatives could serve as lead compounds for developing new herbicides. mdpi.com The study highlighted that the introduction of a phenylpyridine structure might be key to the post-emergence activity observed. mdpi.com
| Compound ID | Weed Species | Application Rate (g a.i./hm²) | Inhibition (%) |
| 6a | E. crusgalli | 150 | 50 |
| 6c | E. crusgalli | 150 | 50 |
| Data from a study on pyrazole derivatives containing phenylpyridine moieties. mdpi.com |
These studies indicate that the pyrazole scaffold, accessible from this compound, is a promising foundation for the development of new herbicidal agents.
Assessment of Fungicidal Activity in Agricultural Contexts
The synthesis of heterocyclic compounds such as 1,3,4-thiadiazoles and 1,3,4-oxadiazoles from hydrazine (B178648) precursors is a well-established route to developing new fungicides. soeagra.comnih.gov These derivatives have shown significant activity against a range of plant pathogenic fungi.
Research into 1,3,4-oxadiazole (B1194373) derivatives containing an arylpyrazoloxyl moiety has yielded compounds with significant fungicidal properties. These compounds were tested against major plant diseases, including rice sheath blight (Rhizoctonia solani) and sorghum anthracnose (Colletotrichum graminicola). rhhz.net Several of the synthesized compounds exhibited inhibitory effects comparable to or exceeding that of the commercial fungicide tebuconazole (B1682727) against rice sheath blight. rhhz.net
The in vitro antifungal activities were quantified by their EC50 values (the concentration that causes 50% inhibition of mycelial growth).
| Compound ID | Target Fungus | EC50 (mg/L) |
| 4 | R. solani | 0.88 |
| 16 | R. solani | 0.91 |
| 20 | R. solani | 0.85 |
| Tebuconazole (Reference) | R. solani | 1.02 |
| Data from a study on 1,3,4-oxadiazole derivatives against plant pathogenic fungi. rhhz.net |
Similarly, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their effectiveness against fungi that cause major maize diseases, such as Exserohilum turcicum. frontiersin.org Several compounds showed significant antifungal activity, with EC50 values considerably lower than the control fungicide carbendazim, indicating higher potency. frontiersin.org
| Compound ID | Target Fungus | EC50 (µg/mL) |
| 4k | E. turcicum | 50.48 |
| 5e | E. turcicum | 47.56 |
| 5k | E. turcicum | 32.25 |
| Carbendazim (Reference) | E. turcicum | 102.83 |
| Data from a study on 1,3,4-oxadiazole derivatives for maize disease control. frontiersin.org |
Furthermore, 1,3,4-thiadiazole (B1197879) derivatives have also been explored for their fungicidal potential. nih.govmdpi.com The thiadiazole ring is considered a bioisostere of other azole fungicides, and its inclusion in a molecule can enhance biological activity. nih.gov These collective findings demonstrate that derivatives of this compound are versatile starting points for creating a new generation of fungicides to protect valuable agricultural crops. rhhz.netfrontiersin.org
Analytical Applications and Derivatization for Detection and Quantification
Derivatization Strategies for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of hydrazine (B178648) compounds like (4-Chloro-3-methoxyphenyl)hydrazine by GC-MS is often hindered by their low volatility and the presence of active hydrogen atoms in the hydrazine moiety, which can lead to poor peak shape and thermal degradation in the GC inlet and column. weber.huresearchgate.net To overcome these challenges, derivatization is a common and often necessary sample preparation step. The primary goals of derivatization for GC-MS analysis are to increase the analyte's volatility and thermal stability. jfda-online.com
Common derivatization strategies for compounds containing amine and hydrazine functional groups involve silylation and acylation.
Silylation: This is one of the most widely used derivatization techniques for GC-MS analysis. researchgate.netthescipub.com It involves the replacement of active hydrogens in the -NHNH2 group with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity of the molecule, thereby increasing its volatility and making it amenable to GC separation. thescipub.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). researchgate.net The reaction results in a more stable, less polar derivative with characteristic mass spectral fragmentation patterns that can aid in identification. nist.gov
Acylation: This strategy involves the reaction of the hydrazine group with an acylating agent to form a stable, more volatile derivative. Fluorinated acylating reagents, such as pentafluorobenzaldehyde (B1199891) or heptafluorobutyric anhydride (B1165640) (HFBA), are particularly advantageous. jfda-online.com The resulting derivatives exhibit excellent chromatographic properties and can be detected with high sensitivity, especially when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry. weber.hunih.gov The reaction with an aldehyde, like pentafluorobenzaldehyde, forms a stable hydrazone derivative. researchgate.net
The choice of derivatization reagent and reaction conditions depends on the specific analytical requirements, such as the desired sensitivity and the complexity of the sample matrix.
| Derivatization Strategy | Reagent Class | Common Reagents | Purpose |
| Silylation | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility and thermal stability |
| Acylation | Acylating Agents | Pentafluorobenzaldehyde, Heptafluorobutyric anhydride (HFBA) | Increase volatility and enhance detector response |
Applications in Other Chromatographic and Spectrometric Techniques
Besides GC-MS, high-performance liquid chromatography (HPLC) is a primary technique for the analysis of this compound, particularly for non-volatile derivatives or when analyzing complex mixtures without derivatization.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the separation and quantification of phenylhydrazine (B124118) derivatives. rasayanjournal.co.in For the analysis of this compound and its potential isomers or impurities, a C18 column is typically employed. rasayanjournal.co.in
A study on the separation of chlorophenylhydrazine isomers provides a relevant methodological framework. rasayanjournal.co.in The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the composition adjusted to achieve optimal separation. rasayanjournal.co.insielc.com Ultraviolet (UV) detection is commonly used, with the detection wavelength set at the maximum absorbance of the analyte to ensure high sensitivity. rasayanjournal.co.innih.gov For instance, the UV spectrum of chlorophenylhydrazine and its impurities can be scanned to determine the optimal detection wavelength. rasayanjournal.co.in
For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com This allows for the coupling of HPLC with a mass spectrometer (LC-MS), providing enhanced selectivity and confident identification based on the mass-to-charge ratio of the analyte and its fragments.
The following table summarizes typical HPLC conditions that could be adapted for the analysis of this compound based on methods for similar compounds.
| Parameter | Condition | Reference |
| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | rasayanjournal.co.in |
| Mobile Phase | Acetonitrile and water (with or without acid modifier like formic or phosphoric acid) | rasayanjournal.co.insielc.com |
| Detection | UV/Vis (e.g., 200-400 nm scan for optimal wavelength) or Mass Spectrometry (MS) | rasayanjournal.co.insielc.com |
| Application | Purity assessment, impurity profiling, quantification | rasayanjournal.co.in |
Future Directions and Emerging Research Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
Current methods for synthesizing substituted phenylhydrazines often involve harsh reagents and produce significant waste, prompting the search for greener alternatives. google.com Traditional approaches, such as the diazotization of anilines followed by reduction with stannous chloride, are effective but suffer from the use of toxic and expensive materials and the generation of substantial acid waste. google.com
Future research is focused on developing novel and sustainable synthetic pathways. One promising direction is the use of more environmentally friendly reduction systems to convert substituted-phenyl phenodiazine vinyl compounds into the desired phenylhydrazines. google.com These methods aim for high yields, low costs, and shorter reaction times, with simpler operational and post-processing steps that minimize waste. google.com The use of catalytic hydrogenation systems, formic acid, or formates as reducing agents in polar solvents like water or methanol (B129727) at moderate temperatures (40-120°C) aligns with the principles of green chemistry. google.com Continuous flow synthesis is another innovative approach being explored to improve the efficiency and safety of phenylhydrazine (B124118) production by integrating diazotization, reduction, and salt formation into a single, continuous process. patsnap.com
Rational Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity and Selectivity
(4-Chloro-3-methoxyphenyl)hydrazine serves as a valuable scaffold for the rational design and synthesis of advanced derivatives with improved biological activity and selectivity. Researchers are actively exploring how modifications to its structure can lead to more potent and targeted therapeutic agents.
Another area of interest is the development of novel anticancer agents. By incorporating the this compound moiety into larger molecular frameworks, such as pyrazoles, scientists are creating compounds with significant cytotoxic effects against various cancer cell lines. nih.gov The synthesis of a series of thiosemicarbazone-containing quinazoline (B50416) derivatives has also been explored, with the aim of developing potent VEGFR2 inhibitors for anti-angiogenic and antiproliferative therapies. nih.gov
In-depth Mechanistic Elucidation of Biological Actions at the Molecular Level
A deeper understanding of how this compound and its derivatives exert their biological effects at the molecular level is a critical area of future research. Current knowledge suggests that these compounds can interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways.
The hydrazine (B178648) functional group is known to form covalent bonds with the active sites of enzymes, leading to their inhibition. This mechanism is believed to be central to the compound's observed biological activities. For example, in the context of anticancer research, derivatives are being designed to target specific enzymes that are overexpressed in tumor cells.
Future studies will likely employ advanced biochemical and biophysical techniques to identify the precise molecular targets of these compounds. Elucidating the structure-activity relationships will be crucial for understanding how the chloro and methoxy (B1213986) substituents on the phenyl ring contribute to the compound's binding affinity and inhibitory potency. This knowledge will enable the more rational design of next-generation derivatives with enhanced efficacy and reduced off-target effects.
Advanced Computational and Chemoinformatics Applications for Drug Discovery and Optimization
Computational and chemoinformatic tools are becoming increasingly integral to the drug discovery and optimization process for compounds like this compound. These methods offer a powerful means to predict the properties of new derivatives, prioritize synthetic targets, and understand their interactions with biological macromolecules.
Molecular modeling and docking simulations can be used to visualize how these compounds bind to the active sites of target proteins, providing insights that can guide the design of more potent inhibitors. nih.gov For example, structural information has been used to exploit differences in the amino acid sequences of related kinases to achieve greater selectivity. nih.gov
Integration of Multicomponent Reaction Strategies for Library Generation
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to generating large and diverse libraries of compounds for high-throughput screening. nih.gov The integration of this compound into MCR strategies is a promising avenue for the rapid discovery of novel bioactive molecules.
MCRs allow for the combination of three or more reactants in a single step to produce structurally complex products. nih.gov This approach is particularly valuable in the pharmaceutical industry for the assembly of compound libraries for lead discovery programs. nih.gov For example, a three-component variation of the Fischer indole (B1671886) synthesis could be developed using an arylhydrazine like this compound, an imine, and a third reactant to introduce structural diversity. nih.gov
By systematically exploring different combinations of starting materials, researchers can generate a wide range of derivatives based on the this compound scaffold. This strategy can accelerate the identification of compounds with interesting biological profiles and provide a rich source of starting points for further optimization.
Potential Applications in Materials Science (e.g., Polymer Additives, Dyes)
Beyond its applications in medicinal chemistry, this compound and its derivatives have potential uses in the field of materials science. The unique chemical properties of this compound make it a candidate for development as a polymer additive or as a precursor for the synthesis of novel dyes.
Substituted phenylhydrazines are known to have applications in the dye industry. google.com The chromophoric properties of molecules containing the this compound moiety could be exploited to create new colorants with specific properties.
In the realm of polymer science, hydrazine derivatives can be incorporated into polymer structures to modify their properties. For example, the introduction of hydrazine bridges and other functional groups into cyclotriphosphazene (B1200923) cores can enhance the thermal stability and flame retardancy of the resulting materials. mdpi.com The versatility of these compounds allows for the fine-tuning of properties such as elasticity, electro-optical behavior, and solvent resistance. mdpi.com Further research in this area could lead to the development of advanced materials with tailored functionalities.
Green Chemistry Innovations in the Synthesis and Application of this compound Chemistry
The principles of green chemistry are increasingly being applied to the synthesis and use of chemical compounds to minimize their environmental impact. walshmedicalmedia.com For this compound, this involves developing more sustainable synthetic methods and exploring applications that align with green chemistry goals.
Innovations in this area include the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents in synthetic processes. walshmedicalmedia.commdpi.com The development of catalytic methods that are more efficient and generate less waste is also a key focus. google.com For instance, the use of flow chemistry can lead to continuous production processes that are more efficient, use less energy, and produce higher yields. walshmedicalmedia.com
In terms of applications, there is a growing interest in using green chemistry principles to develop more environmentally friendly products. This could include the design of biodegradable materials or the use of this compound derivatives in applications that reduce reliance on toxic chemicals, such as in the development of bio-pesticides. walshmedicalmedia.com The integration of artificial intelligence and machine learning in combinatorial green chemistry is also expected to accelerate the discovery of new sustainable chemical processes. laxai.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Chloro-3-methoxyphenyl)hydrazine, and how can purity be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution of 4-chloro-3-methoxyaniline with hydrazine hydrate under acidic conditions (e.g., HCl). Controlled temperature (40–60°C) and batch reactors are critical for yield optimization . Post-synthesis purification via recrystallization (e.g., methanol/chloroform mixtures) enhances purity. Monitor reaction progress using TLC or HPLC to minimize byproducts like unreacted aniline derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : and NMR identify aromatic protons (δ 6.8–7.5 ppm) and hydrazine NH signals (δ 3.5–4.5 ppm). The methoxy group appears as a singlet (~δ 3.8 ppm) .
- IR : Stretching vibrations for N-H (3200–3400 cm) and C-Cl (550–750 cm) confirm functional groups .
- UV-Vis : Useful for tracking hydrazine oxidation states; potassium permanganate reduction assays (λ = 526–546 nm) quantify hydrazine content .
Q. How does the chloro-methoxy substitution pattern influence the compound's reactivity in condensation reactions?
- Methodology : The electron-withdrawing chloro group enhances electrophilicity at the para position, while the methoxy group donates electrons via resonance, directing nucleophilic attacks to specific sites. Comparative studies with analogs (e.g., 4-Fluoro-3-methoxyphenylhydrazine) show chloro derivatives exhibit slower reaction kinetics in azo coupling due to steric and electronic effects .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reaction pathways of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model electron distribution and frontier molecular orbitals. Basis sets like 6-311+G(d,p) improve accuracy for Cl and O atoms . Validate computational results with experimental NMR/IR data. For reaction mechanisms (e.g., oxidation to azo compounds), track transition states and activation energies .
Q. What experimental strategies resolve contradictions in reported biological activities of hydrazine derivatives?
- Methodology :
- Structure-Activity Relationships (SAR) : Compare substituent effects using analogs (e.g., 3,4-Dichlorophenylhydrazine vs. trifluoromethyl derivatives). The chloro-methoxy group’s lipophilicity may enhance membrane permeability, affecting enzyme inhibition efficacy .
- Enzyme Assays : Use purified target enzymes (e.g., cyclooxygenase-2) to measure IC values under standardized conditions. Control for hydrazine’s redox activity, which may produce false positives in cell-based assays .
Q. How can synthetic byproducts be minimized during large-scale production?
- Methodology :
- Process Optimization : Use flow chemistry to maintain precise temperature/pH control, reducing side reactions like over-oxidation .
- Byproduct Analysis : Employ GC-MS or LC-MS to identify impurities (e.g., dimeric azo compounds). Adjust stoichiometry (hydrazine:aniline > 1.2:1) to favor mono-substitution .
Q. What mechanistic insights explain the compound’s selectivity in forming hydrazones with carbonyl compounds?
- Methodology : Conduct kinetic studies under varied pH conditions. In acidic media, protonation of the hydrazine NH group enhances nucleophilicity, accelerating Schiff base formation. Steric hindrance from the methoxy group may disfavor bulky carbonyl substrates. Compare with X-ray crystallography data of hydrazone derivatives to correlate structure with reactivity .
Methodological Notes
- Computational Validation : Cross-check DFT-predicted vibrational frequencies with experimental IR spectra to refine force constants .
- Biological Assays : Include positive controls (e.g., phenylhydrazine) to benchmark activity and mitigate batch-to-batch variability .
- Synthetic Reproducibility : Document reaction parameters (solvent purity, stirring rate) in detail, as minor variations significantly impact yield in moisture-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
